molecular formula C10H8F2O2 B13702680 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole

5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B13702680
M. Wt: 198.17 g/mol
InChI Key: MULRCSHSGFGADL-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method is advantageous due to its high yield and low environmental impact.

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of inexpensive reagents and catalysts, such as palladium acetate and potassium acetate, makes this method cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated benzodioxoles on biological systems. It serves as a model compound to understand the interactions of fluorinated aromatic compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its unique structure allows for the development of selective inhibitors and modulators.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and cyclopropyl group contribute to its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde

Comparison: 5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions with biological targets compared to other similar compounds. Additionally, the presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

5-cyclopropyl-2,2-difluoro-1,3-benzodioxole

InChI

InChI=1S/C10H8F2O2/c11-10(12)13-8-4-3-7(6-1-2-6)5-9(8)14-10/h3-6H,1-2H2

InChI Key

MULRCSHSGFGADL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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